2-Isopropylimidazo[1,2-a]pyridine
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Overview
Description
2-Isopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system containing both imidazole and pyridine rings, which contributes to its versatility in various chemical reactions and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with isopropyl-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often catalyzed by Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, other halogenating agents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives with various substituents.
Scientific Research Applications
2-Isopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar structure but without the isopropyl group.
2-Methylimidazo[1,2-a]pyridine: A closely related compound with a methyl group instead of an isopropyl group.
2-Ethylimidazo[1,2-a]pyridine: Another similar compound with an ethyl group.
Uniqueness: 2-Isopropylimidazo[1,2-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
503172-48-3 |
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Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-12-6-4-3-5-10(12)11-9/h3-8H,1-2H3 |
InChI Key |
CTVRFJSJXPCPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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